Cholera toxin
Description
Properties
CAS No. |
9012-63-9 |
|---|---|
Synonyms |
CHOLERA TOXIN; CHOLERA ENTEROTOXIN; CHOLERA TOXIN, VIBRIO CHOLERAE, TYPE INABA 569B; VIBRIO CHOLERAE TOXIN; choleraentero-exotoxin; choleraexotoxin; choleragen; exo-enterotoxin |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Cholera Toxin
Quaternary Structure and Subunit Organization of CT (AB5 Holotoxin)
Data Table: Cholera Toxin Subunit Composition
| Subunit | Number of Chains | Approximate Molecular Weight (kDa) | Primary Function |
| A | 1 | ~28 | Enzymatic activity |
| B | 5 | ~11 each (~55 total) | Receptor binding, cell entry |
This compound A Subunit (CTA) Topology and Domains (CTA1, CTA2)
The A subunit of this compound is initially synthesized as a single polypeptide chain but is proteolytically cleaved into two distinct fragments: CTA1 and CTA2. wikipedia.orgctdbase.orgsigmaaldrich.com These two fragments remain linked by a single disulfide bond. wikipedia.orgsigmaaldrich.comresearchgate.net
The CTA1 fragment, approximately 22 kDa in size, contains the enzymatically active domain responsible for ADP-ribosylation. wikipedia.orgsigmaaldrich.comresearchgate.netnih.gov This domain is the catalytic core of the toxin. asm.org The CTA2 fragment, approximately 5.5 kDa, is an elongated alpha-helix that serves to link the CTA1 domain to the B subunit pentamer. wikipedia.orgsigmaaldrich.comresearchgate.netnih.gov The CTA2 chain extends into the central pore of the B5 assembly, anchoring the A subunit to the pentamer. rcsb.orgproteopedia.orgosti.gov The A1 subunit can be further divided into subdomains: CTA11 (residues 1 to 132) containing the catalytic core, CTA12 (residues 133 to 161) a flexible linker, and CTA13 (residues 162 to 192) a globular region interfacing with CTA11 and containing a cysteine involved in the disulfide linkage to CTA2. asm.org
Data Table: this compound A Subunit Fragments
| Fragment | Approximate Molecular Weight (kDa) | Key Features | Function |
| CTA1 | ~22 | Catalytic core, ADP-ribosyltransferase activity | Enzymatic modification of host proteins |
| CTA2 | ~5.5 | Alpha-helical structure, C-terminal KDEL motif | Anchors CTA1 to the B pentamer |
This compound B Subunit (CTB) Pentameric Arrangement
The this compound B subunit (CTB) consists of five identical polypeptide chains, each approximately 11 kDa after signal peptide cleavage. wikipedia.orgresearchgate.netnih.gov These five monomers assemble into a stable, symmetrical pentameric ring structure with apparent five-fold symmetry. wikipedia.orgctdbase.orgasm.orgsigmaaldrich.com This pentamer forms the base of the holotoxin and is responsible for binding to specific receptors on the surface of host cells. wikipedia.orgctdbase.orgasm.org The B subunits are held together by noncovalent interactions, including hydrogen bonds and salt bridges. researchgate.net The pentameric arrangement creates a central pore through which the CTA2 chain is threaded. rcsb.orgproteopedia.org
High-Resolution Structural Elucidation of CT and its Subunits
High-resolution structural studies have been instrumental in understanding the molecular architecture of this compound and its interaction with host cells. rcsb.orgnih.govnih.gov Techniques such as X-ray crystallography and cryo-electron microscopy have provided detailed insights into the arrangement of subunits and the nature of binding sites. rcsb.orgnih.govnih.govrcsb.orgtandfonline.com
X-ray Crystallography Studies of CT and its Variants
X-ray crystallography has been widely used to determine the three-dimensional structure of this compound and its individual subunits at high resolution. Early studies provided the structure of the hexameric AB5 holotoxin, revealing the arrangement of the A subunit relative to the B pentamer. acibadem.edu.trrcsb.org Structures of the isolated B pentamer (choleragenoid) have also been determined, showing a similar pentameric arrangement to that within the holotoxin. rcsb.orgosti.govdrugbank.com These studies have achieved resolutions as high as 2.40 Å for the holotoxin. rcsb.org
Crystallographic studies have also focused on variants of this compound and complexes with receptor analogs to understand the structural basis of receptor binding. nih.govresearchgate.net These studies have provided detailed views of the interactions between the B pentamer and its primary receptor, GM1 ganglioside. nih.govwashington.edu Comparisons with the heat-labile enterotoxin from Escherichia coli (LT), which shares significant sequence homology with CT, have highlighted both structural similarities and subtle differences, particularly in the A2 chain and receptor binding sites. acibadem.edu.trrcsb.orgresearchgate.netosti.gov
Cryo-Electron Microscopy and Other Biophysical Techniques
Cryo-electron microscopy (cryo-EM) complements X-ray crystallography by providing structural information, particularly for larger complexes or those that are difficult to crystallize. While some search results discuss cryo-EM in the context of other Vibrio cholerae proteins like hemolysin or the type II secretion system secretin, which is involved in CT secretion, direct high-resolution cryo-EM structures of the this compound holotoxin or its subunits are less prominently featured in the provided snippets compared to crystallography. nih.govrcsb.orgtandfonline.comresearchgate.netasm.org However, cryo-EM is a valuable tool for visualizing protein complexes and their interactions, and it has been used in the study of bacterial secretion systems that handle toxins like CT. nih.gov Other biophysical techniques, such as circular dichroism and fluorescence spectroscopy, have been used to study the structural stability and conformational changes of this compound subunits under different conditions. asm.org
Structural Basis of Receptor Binding and Specificity in CTB
The primary function of the this compound B pentamer is to bind to specific receptors on the surface of host cells, thereby mediating the entry of the toxin. wikipedia.orgctdbase.orgasm.org The main receptor for this compound is the monosialotetrahexosylganglioside GM1, which is abundant on the surface of intestinal epithelial cells. wikipedia.orgresearchgate.netnih.govnih.govwashington.eduoup.comacs.org Each monomer within the CTB pentamer possesses a binding site for GM1. nih.gov
The structural basis of GM1 binding has been elucidated through crystallographic studies of the CTB pentamer in complex with the GM1 pentasaccharide. nih.govwashington.edu These structures reveal that the receptor binding site is located primarily within a single B subunit, with some contribution from a neighboring subunit. nih.gov The interaction involves the branched pentasaccharide moiety of GM1, which protrudes from the cell membrane. nih.govwashington.edu The binding resembles a "2-fingered grip," with interactions involving the terminal galactose and sialic acid residues of GM1, and a smaller contribution from the N-acetyl galactosamine residue. nih.gov Key residues within the B subunit involved in GM1 binding have been identified, and these are largely conserved between this compound and the heat-labile enterotoxin, although subtle differences can influence binding affinity to other gangliosides. nih.gov
While GM1 is the high-affinity receptor, CT can also interact with alternative fucosylated glycoconjugates, such as Lewis X and Lewis Y antigens, particularly if GM1 is absent or scarce. wikipedia.orgresearchgate.net Crystallographic studies have also investigated the binding of CTB to these secondary receptors, revealing that they bind to different sites on the toxin compared to GM1. researchgate.net Lewis X has been shown to bind to a secondary binding site on the lateral side of the CTB pentamer. researchgate.net
Data Table: this compound Receptor Binding
| Receptor | Primary/Secondary Binding Site | Key Interacting Residues (Examples from literature) | Notes |
| GM1 Ganglioside | Primary | Residues primarily within one B subunit, Gly 33 from adjacent subunit nih.gov | High-affinity binding, crucial for intoxication wikipedia.orgnih.govnih.govwashington.eduoup.comacs.org |
| Fucosylated glycoconjugates (e.g., Lewis X) | Secondary | Different site on the lateral side of the B pentamer researchgate.net | Alternative binding, relevant in certain host phenotypes wikipedia.orgresearchgate.net |
GM1 Ganglioside Binding Site Architecture and Affinity
The primary and high-affinity receptor for this compound on the surface of target cells, particularly intestinal epithelial cells, is the monosialoganglioside GM1. nih.govmdpi.comroyalsocietypublishing.org The B pentamer functions as a lectin with five binding sites, each capable of binding to the oligosaccharide head group of GM1. mdpi.com This multivalent binding contributes to a strong avidity effect. mdpi.com
The crystal structure of the this compound B-pentamer complexed with the GM1 pentasaccharide has provided detailed insights into the binding site architecture. nih.gov Each receptor binding site is located primarily within a single B-subunit, with a single solvent-mediated hydrogen bond from residue Gly 33 of an adjacent subunit. nih.gov The majority of interactions between GM1 and the toxin involve the two terminal sugars of GM1: galactose and sialic acid, with a smaller contribution from the N-acetyl galactosamine residue. nih.gov The binding interaction has been described as resembling a "2-fingered grip," where the Gal(β1-3)GalNAc moiety acts as the "forefinger" and the sialic acid as the "thumb." nih.gov
Residues forming the GM1 binding site are largely conserved between this compound and E. coli heat-labile enterotoxin, with His 13 being a notable exception that may explain differences in binding affinity for gangliosides other than GM1. nih.gov Studies using fluorinated GM1 analogues have further probed the importance of specific interactions, such as a key hydrogen bond between C2 of the terminal galactose of GM1 and residues in the CTB5 subunit (Asn90, Asn14, and a water molecule). nih.gov Deleting this hydrogen bond donor through fluorination weakens binding compared to native GM1, although the binding strength remains significant, suggesting other important interactions are preserved. nih.gov
The affinity of CTB for GM1 is notably high. Reported dissociation constants (KD) for the CTB-GM1 interaction range from picomolar to nanomolar (e.g., 5 pM to 1 nM). royalsocietypublishing.orgmdpi.com This high affinity is crucial for the initial attachment of the toxin to the host cell surface. mdpi.com
Non-GM1 Receptor Interactions of CTB
While GM1 is the primary high-affinity receptor, the CTB subunit is also capable of interacting with other molecules on the cell surface, albeit typically with lower affinity. mdpi.com These non-GM1 interactions can modify toxin action and contribute to its diverse effects. mdpi.com
Studies have suggested that CTB can bind to fucosylated glycoconjugates, and these interactions may play a functional role in host cell intoxication. royalsocietypublishing.org Research investigating the binding of CTB to antigen-presenting cells has suggested interactions with non-GM1 receptors on T cells, potentially contributing to the immunomodulatory properties of CTB. nih.gov Furthermore, separate, lower-affinity binding sites for glycoproteins have been identified on CTB. mdpi.com These secondary interactions highlight the complex nature of CTB's engagement with the cell surface beyond its well-characterized high-affinity binding to GM1.
Conformational Dynamics and Allosteric Transitions in CT
This compound undergoes conformational changes that are important for its function, including receptor binding, internalization, and activation. The interaction with GM1 gangliosides on the cell surface can induce clustering of these lipids within membrane microdomains, potentially influencing membrane dynamics and toxin internalization. tandfonline.commdpi.com
The enzymatic A1 subunit of CT undergoes conformational changes during its transition from a latent state within the holotoxin to its active form in the host cell cytosol. mdpi.com In the holotoxin, the catalytic site of the CTA1 domain is partially occluded by an "active site" loop, held in place by interactions with an "activation loop." mdpi.com Upon dissociation from the B subunit and interaction with host factors like ADP-ribosylation factor 6 (ARF6)-GTP, CTA1 undergoes refolding and conformational changes that expose the active site. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) studies have shown that the free enzymatic domain (CTA1) partially unfolds at the C-terminus and undergoes helix formation in the activation loop, which is essential for opening the active site. nih.gov These order-disorder-order transitions are proposed to mediate the activation of the toxin. nih.gov
Molecular dynamics simulations have also been used to investigate the conformational dynamics of glycans bound to CTB, such as Lewis Y oligosaccharides. acs.orgacs.org These studies reveal the flexible nature of some bound glycans and how their conformations might differ in the free versus bound states. acs.orgacs.org Differences in glycan flexibility and binding free energy can contribute to variations in CT binding affinity to different blood group antigens. acs.org
Allosteric transitions play a role in CT function, particularly in the activation of the CTA1 subunit. The interaction of CTA1 with ARF6-GTP acts as an allosteric mechanism that triggers refolding and activation of the enzymatic domain. mdpi.comnih.gov This allosteric regulation ensures that the toxin's enzymatic activity is unleashed within the host cell cytosol, rather than extracellularly.
Mechanistic Elucidation of Cholera Toxin Action at the Molecular and Cellular Levels
Cellular Entry and Receptor-Mediated Internalization Pathways of CT
The initial step in cholera intoxication is the binding of the CT B subunit pentamer to specific receptors on the surface of intestinal epithelial cells. The primary high-affinity receptor for CT is the monosialoganglioside GM1. wikipedia.orgmdpi.commdpi.comnih.gov The B subunit functions as a lectin with five binding sites for the oligosaccharide head group of GM1, allowing it to cluster up to five GM1 molecules. mdpi.comresearchgate.net While GM1 is the main receptor, CT can also interact with alternative fucosylated glycoconjugates like Lewis X and Lewis Y antigens if GM1 is scarce, broadening its binding capacity. wikipedia.org
Following binding, the entire CT holotoxin is internalized into the host cell through various endocytic pathways. wikipedia.orgoup.com
Endocytic Routes of CT (e.g., Clathrin-independent, Caveolin-independent)
Cholera toxin can enter cells via multiple endocytic routes, demonstrating a remarkable ability to utilize diverse cellular uptake mechanisms. These include both clathrin-dependent and clathrin-independent pathways. wikipedia.orgmdpi.comoup.commdpi.combiologists.com
Clathrin-independent mechanisms are particularly notable and encompass several routes:
Caveolae-mediated endocytosis: CT can be internalized via flask-shaped plasma membrane invaginations known as caveolae, which are enriched in cholesterol and caveolin. mdpi.comoup.commdpi.combiologists.com
CLathrin-Independent Carriers (CLICs) and GPI-Enriched Endocytic Compartments (GEECs) pathway: This is a dynamin-independent pathway responsible for the uptake of various raft-associated proteins, including GPI-anchored proteins. mdpi.comoup.commdpi.comnih.gov
ARF6-mediated endocytosis: This clathrin- and caveolin-independent mechanism also contributes to CT uptake. wikipedia.orgmdpi.commdpi.commolbiolcell.orgresearchgate.net
Fast Endophilin-Mediated Endocytosis (FEME): More recent research indicates that CT can also be internalized by this clathrin-independent pathway. mdpi.com
Studies have shown that inhibiting any single endocytic pathway may not completely block CT internalization, suggesting redundancy in entry mechanisms. oup.commolbiolcell.org However, inhibiting multiple pathways simultaneously can significantly reduce or abolish uptake. oup.com The dominant pathway utilized can vary depending on the cell type. mdpi.com
Role of Lipid Rafts and Nanodomains in CT Uptake
Lipid rafts, specialized microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins, play a crucial role in the initial association and uptake of this compound. oup.commdpi.combiologists.comnih.govresearchgate.net CT binds to GM1 receptors, which are often associated with these lipid rafts. oup.comnih.govresearchgate.net
The multivalent binding of the CT B subunit to multiple GM1 molecules within lipid rafts is thought to induce clustering of these glycosphingolipids and can influence membrane structure, potentially promoting membrane curvature necessary for internalization. mdpi.comresearchgate.netpnas.org This association with lipid raft domains is essential for CT entry and subsequent toxicity. oup.com Cholesterol depletion, which disrupts lipid rafts, can reduce CT uptake and attenuate its toxicity. oup.commdpi.com The clustering of gangliosides by the B subunit may be a common mechanism for facilitating entry by stabilizing or inducing plasma membrane microdomains. oup.com
Retrograde Intracellular Trafficking of CT to the Endoplasmic Reticulum (ER)
Following internalization, the this compound holotoxin embarks on a remarkable journey through the host cell's endomembrane system, trafficking in a retrograde manner. wikipedia.orgmdpi.commdpi.comoup.com The GM1 receptor acts as a vehicle, guiding the toxin from the plasma membrane through endosomal compartments, such as early and recycling endosomes, to the trans-Golgi network (TGN), and finally to the endoplasmic reticulum (ER). wikipedia.orgmdpi.comoup.com
This retrograde transport pathway links the cell surface with the TGN and ER via vesicular trafficking. mdpi.com While the precise mechanisms governing the entire retrograde route are complex and involve various host factors, the association with GM1 and subsequent endocytosis are critical initial steps. mdpi.comoup.com Studies using inhibitors have demonstrated the dependence of CT trafficking to the ER on this retrograde pathway. plos.orgplos.org Interestingly, some research suggests that the toxin might reach the ER even if the Golgi apparatus is disrupted, implying a potential bypass of the Golgi in some contexts, though it still requires the TGN. embopress.org
Disulfide Bond Reduction and CTA1 Subunit Release from the ER
Upon reaching the lumen of the ER, a crucial step in the activation of this compound occurs: the release of the catalytically active CTA1 subunit from the rest of the holotoxin. wikipedia.orgmdpi.commdpi.com The A subunit is initially synthesized as a single polypeptide that is proteolytically processed into the CTA1 and CTA2 subunits, which remain linked by a single disulfide bond between Cys187 in CTA1 and Cys199 in CTA2. wikipedia.orgasm.orgnih.gov
The reducing environment of the ER lumen facilitates the reduction of this disulfide bond. plos.orgmdpi.comasm.orgnih.govnih.govresearchgate.net However, reduction alone is not sufficient for the complete dissociation of CTA1 from the CTA2/CTB5 complex; non-covalent interactions also contribute to holding the subunits together. plos.orgmdpi.com The ER-resident oxidoreductase protein disulfide isomerase (PDI) plays a critical role in this process. wikipedia.orgplos.orgnih.govnih.govresearchgate.net PDI assists in the dissociation of reduced CTA1 from CTA2/CTB5, acting as a chaperone. plos.orgnih.govnih.gov Research indicates that PDI may undergo a substrate-induced unfolding upon contact with CTA1, which helps displace CTA1 from the rest of the toxin. plos.org Release of CTA1 from PDI can be mediated by the action of Ero1, which oxidizes PDI. researchgate.net
Cytosolic Translocation and Unfolding of CTA1
Following its release from the CTA2/CTB5 complex in the ER lumen, the CTA1 subunit must translocate across the ER membrane into the host cell cytosol to access its target. wikipedia.orgmdpi.comasm.orgasm.orgucf.edu This translocation process exploits the host cell's ER-associated degradation (ERAD) pathway. wikipedia.orgmdpi.comasm.orgasm.orgucf.eduplos.orgusda.gov The ERAD system is normally responsible for identifying misfolded or misassembled proteins in the ER and exporting them to the cytosol for degradation by the ubiquitin-proteasome system. asm.orgasm.orgucf.edu
The isolated CTA1 subunit is intrinsically unstable and undergoes spontaneous unfolding at physiological temperature (37°C). mdpi.comasm.orgnih.govplos.orgnih.gov This unfolded or partially unfolded conformation is recognized by the ERAD machinery as a substrate for export to the cytosol. wikipedia.orgmdpi.comasm.orgasm.orgucf.eduplos.org CTA1 is thought to pass through protein-conducting channels in the ER membrane, such as Sec61 and/or Derlin-1, which are components of the ERAD system. nih.gov
Crucially, unlike typical ERAD substrates, CTA1 largely evades ubiquitination and subsequent proteasomal degradation. wikipedia.org This evasion allows the translocated CTA1 to refold in the cytosol and exert its enzymatic activity. wikipedia.org The thermal instability of CTA1 and its subsequent unfolding in the ER lumen serve as a trigger for its recognition and translocation by the ERAD pathway. nih.govplos.org While unfolding is considered the trigger, some studies suggest that CTA1 might be released into the cytosol as a folded molecule in certain contexts, with unfolding potentially occurring subsequently or being influenced by cytosolic factors. plos.org The unfolded protein response (UPR), linked to ERAD, can also be activated by CT, and this activation may enhance the efficiency of CTA1 delivery to the cytosol. asm.org
ADP-Ribosyltransferase Activity of CTA1
Once in the cytosol, the CTA1 subunit refolds and becomes enzymatically active. wikipedia.orgnih.gov Its primary target is the Gαs subunit of heterotrimeric G proteins, which are involved in signal transduction, particularly in the activation of adenylyl cyclase. wikipedia.orgmdpi.comnih.govasm.orgasm.orgrcsb.org
CTA1 functions as an ADP-ribosyltransferase. wikipedia.orgnih.govasm.orgasm.orgresearchgate.net It catalyzes the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to a specific arginine residue (Arg201) on the Gαs subunit. wikipedia.orgnih.gov This ADP-ribosylation is a post-translational modification that has a profound effect on Gαs activity. wikipedia.org
Normally, Gαs is activated by binding to GTP and is inactivated by hydrolyzing GTP to GDP. wikipedia.org The ADP-ribosylation of Arg201 by CTA1 inhibits the intrinsic GTPase activity of Gαs. wikipedia.org This prevents Gαs from hydrolyzing GTP, effectively locking it in its active, GTP-bound state. wikipedia.org
The constitutively active Gαs then continuously stimulates adenylyl cyclase, the enzyme responsible for converting ATP to cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgmdpi.comnih.govasm.orgasm.orgrcsb.org This leads to a dramatic and sustained increase in intracellular cAMP levels within the host cell. wikipedia.orgmdpi.comnih.govasm.orgasm.org
Elevated cAMP levels activate protein kinase A (PKA). wikipedia.orgasm.org PKA then phosphorylates and activates various cellular targets, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channels located on the apical membrane of intestinal epithelial cells. wikipedia.orgresearchgate.netasm.org Activation of CFTR leads to increased secretion of chloride and bicarbonate ions into the intestinal lumen. wikipedia.org The resulting osmotic imbalance drives the massive efflux of water into the lumen, causing the characteristic severe watery diarrhea of cholera. wikipedia.orgmdpi.comasm.orgnih.govasm.orgrcsb.orgresearchgate.net
The ADP-ribosyltransferase activity of CTA1 is crucial for its toxic effect. Interaction with ADP-ribosylation factors (ARFs), particularly ARF6-GTP in the cytosol, can induce a conformational change in CTA1 that exposes or enhances its active site, thereby activating its enzymatic activity. wikipedia.orgasm.org Lipid rafts in the plasma membrane may also play a role in promoting a functional conformation of CTA1 after it reaches the cytosol. nih.gov
Here is a summary of the key steps in the mechanism of this compound action:
| Step | Location | Key Molecules/Processes Involved | Outcome |
| 1. Receptor Binding | Plasma Membrane | CT B subunit, GM1 ganglioside (primary receptor), Fucosylated glycoconjugates | Attachment of CT to host cell surface. wikipedia.orgmdpi.commdpi.comnih.gov |
| 2. Cellular Entry (Endocytosis) | Plasma Membrane | Clathrin-dependent endocytosis, Clathrin-independent endocytosis (Caveolae, CLICs/GEECs, ARF6-mediated, FEME), Lipid rafts/Nanodomains | Internalization of the CT holotoxin into vesicles. wikipedia.orgmdpi.comoup.commdpi.combiologists.com |
| 3. Retrograde Intracellular Trafficking | Endomembrane System | Endosomes, Trans-Golgi Network (TGN), Vesicular transport | Transport of CT from the plasma membrane to the ER. wikipedia.orgmdpi.commdpi.comoup.com |
| 4. Disulfide Bond Reduction & CTA1 Release | Endoplasmic Reticulum (ER) | Reducing environment of ER, CTA1/CTA2 disulfide bond, Protein Disulfide Isomerase (PDI), Ero1 | Dissociation of CTA1 from the CTA2/CTB5 complex. wikipedia.orgplos.orgnih.govnih.govresearchgate.net |
| 5. Cytosolic Translocation | ER Membrane to Cytosol | ER-Associated Degradation (ERAD) pathway, Sec61/Derlin-1 channels, CTA1 unfolding | Movement of CTA1 from the ER lumen into the cytosol. wikipedia.orgmdpi.comasm.orgasm.orgucf.eduplos.org |
| 6. ADP-Ribosyltransferase Activity | Cytosol | CTA1 subunit, NAD⁺, Gαs subunit (Arg201), ARF6-GTP, Adenylyl Cyclase, cAMP, PKA, CFTR | Constitutive activation of adenylyl cyclase and increased cAMP levels, leading to ion and water secretion. wikipedia.orgmdpi.comnih.govasm.orgasm.orgrcsb.orgresearchgate.net |
Substrate Specificity: Gsα Protein as the Primary Target
The primary target of the catalytically active CTA1 subunit in intestinal epithelial cells is the alpha subunit of the stimulatory G protein (Gsα). wikipedia.orgnih.govontosight.aimolbiolcell.orgnih.gov Gsα is a component of heterotrimeric G proteins, which are crucial in cellular signaling, particularly in pathways involving G protein-coupled receptors (GPCRs). ontosight.aicore.ac.uk this compound specifically targets Gsα for ADP-ribosylation. wikipedia.orgnih.govontosight.aimolbiolcell.orgnih.gov This modification occurs at a specific arginine residue, Arg201, within the Gsα subunit. wikipedia.orgnih.gov While Gsα is the primary and most significant target in the context of cholera pathogenesis, under certain experimental conditions, CT can also ADP-ribosylate other G proteins, including Giα. nih.govresearchgate.net The specificity of CTA1 for Gsα is influenced by interactions with both the target protein and target-associated factors. researchgate.net
Enzymatic Catalysis and Cofactor (NAD+) Requirements
The enzymatic activity of the CTA1 subunit is that of an ADP-ribosyltransferase. acibadem.edu.trlistlabs.comwikipedia.org This enzyme catalyzes the transfer of an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to the target protein, Gsα. wikipedia.orgnih.govwikipedia.orgnih.gov NAD+ is an essential cofactor for this reaction. mdpi.comnih.govnih.govportlandpress.comjci.org The ADP-ribosylation of Gsα by CTA1 involves the cleavage of the N-glycosidic bond in NAD+, followed by the transfer of the ADP-ribose group to the arginine residue on Gsα. wikipedia.org
The reaction can be summarized as follows:
NAD+ + Gsα-arginine → ADP-ribosyl-Gsα-arginine + Nicotinamide + H+ wikipedia.orgpnas.org
Studies investigating the kinetics of NAD+ hydrolysis by CTA1 have provided insights into the catalytic mechanism, suggesting a highly dissociative, concerted mechanism involving an enzyme-directed water nucleophile. acs.orgyu.edu The binding of NAD+ by this compound has been characterized, with determined dissociation constants (Kd) reflecting its role as a necessary cofactor. nih.gov
Downstream Cellular Signaling Cascades Initiated by CT
The ADP-ribosylation of Gsα by this compound leads to its persistent activation. wikipedia.orgnih.govontosight.ai Normally, Gsα is activated by binding to GTP and inactivated by hydrolyzing GTP to GDP. wikipedia.org However, the ADP-ribosylation at Arg201 inhibits the intrinsic GTPase activity of Gsα, effectively locking it in its active GTP-bound state. wikipedia.orgnih.gov This constitutive activation of Gsα continuously stimulates adenylyl cyclase (AC), an enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). wikipedia.orgnih.govontosight.ai
Aberrant cAMP Accumulation and Protein Kinase A (PKA) Activation
The continuous stimulation of adenylyl cyclase by the persistently active Gsα subunit results in a dramatic and sustained increase in intracellular levels of 3',5'-cyclic AMP (cAMP). wikipedia.orgnih.govontosight.ainih.gov This aberrant accumulation of cAMP is a central event in the pathogenesis of cholera. Elevated cAMP levels then activate protein kinase A (PKA), a key downstream effector of cAMP signaling. wikipedia.orgontosight.ainih.govpnas.orgaai.orgfrontiersin.org PKA is a serine/threonine kinase that phosphorylates various target proteins within the cell, altering their activity. wikipedia.orgontosight.ai
Data illustrating the increase in cAMP levels upon this compound treatment can be observed in research findings. For example, studies have shown that CT induces strong cAMP production in a dose-dependent manner in certain cell types. aai.org The activation of PKA by CT-induced cAMP is well-documented and crucial for the subsequent physiological effects. pnas.orgaai.orgfrontiersin.org
Molecular Mechanisms of Ion and Water Secretion
The activation of PKA by elevated cAMP levels leads to the phosphorylation and activation of several ion channels and transporters in intestinal epithelial cells, particularly in the crypts of the small intestine, which are the primary secretory cells. mdpi.comphysiology.orgnih.gov A key target of PKA is the cystic fibrosis transmembrane conductance regulator (CFTR), an apical chloride channel. wikipedia.orgontosight.ainih.govphysiology.orgnih.govnih.gov PKA-mediated phosphorylation increases the open probability of CFTR, leading to a massive efflux of chloride ions (Cl⁻) into the intestinal lumen. wikipedia.orgontosight.aiphysiology.orgnih.govnih.gov
In addition to activating chloride secretion, elevated cAMP levels and PKA activation also affect other ion transporters. They can inhibit the activity of the sodium-hydrogen exchanger 3 (NHE3), which is involved in sodium (Na⁺) absorption in villus cells. mdpi.comphysiology.org This dual action of increased anion secretion and inhibited cation absorption leads to an accumulation of electrolytes in the intestinal lumen. mdpi.comphysiology.org
The increased luminal osmolarity created by the efflux of ions, primarily Cl⁻ and Na⁺ (which moves paracellularly to maintain electroneutrality), drives the osmotic movement of water into the intestinal lumen. wikipedia.orgontosight.aiphysiology.orgnih.govucsd.edu This massive secretion of fluid and electrolytes into the intestine is the underlying cause of the severe watery diarrhea characteristic of cholera. wikipedia.orgontosight.aiphysiology.orgnih.govucsd.edu While CFTR is considered a major endpoint of CT toxicity and crucial for chloride secretion, other mechanisms, such as the disruption of tight junctions between intestinal cells, may also contribute to the fluid loss by allowing paracellular movement of ions and water. nih.govucsd.edu
Genetic and Evolutionary Aspects of Cholera Toxin
Regulation of CT Gene Expression
The expression of the ctxAB operon is tightly controlled by a complex regulatory cascade, primarily governed by the ToxR regulon. nih.govmdpi.comfrontiersin.org This regulation is influenced by various environmental and host factors, ensuring that virulence factors are produced at optimal levels during infection. caister.comnih.gov
Transcriptional Control by the ToxR Regulon and its Components (ToxR, TcpP, ToxT)
The ToxR regulon involves a cascade of transcriptional activators. nih.govmdpi.comfrontiersin.orgcaister.com The key components are the membrane-localized proteins ToxR and TcpP, and the cytoplasmic transcription factor ToxT. nih.govmdpi.comfrontiersin.orgcaister.comnih.gov
ToxR is a transmembrane protein with a periplasmic sensing domain and a cytoplasmic DNA-binding domain. nih.govasm.org Its activity is enhanced by interaction with another inner membrane protein, ToxS. nih.govasm.org TcpP and TcpH are also membrane-bound proteins that regulate ctx and tcp expression by enhancing the transcription of toxT. caister.comnih.gov TcpP shares a similar topology with ToxR, while TcpH is similar to ToxS. caister.com Although TcpP alone can activate toxT expression, the presence of TcpH significantly increases this activation. caister.com
ToxR and TcpP cooperatively bind to the promoter region of the toxT gene, initiating its transcription. frontiersin.orgcaister.comnih.gov ToxT, an AraC/XylS-type transcriptional regulator, is the direct activator of virulence gene expression, including the ctxAB operon and the genes for the toxin-coregulated pilus (TCP). mdpi.comcaister.comnih.gov ToxT also has the ability to amplify its own expression. caister.com
The promoter region of ctxAB contains a series of heptad repeats (5′-TTTTGAT-3′) that are crucial for transcriptional regulation by recruiting ToxT, ToxR, and the nucleoid-associated protein H-NS. researchgate.net The number of these repeats can differ between V. cholerae biotypes. researchgate.net
Beyond the core ToxR, TcpP, and ToxT cascade, other regulators can modulate ctxAB expression. For instance, the VieSAB three-component signal transduction system is required for full activation of the ctxAB operon, potentially by affecting ToxT production. nih.gov
Environmental and Host Factor Influences on CT Expression (e.g., pH, temperature, quorum sensing)
Expression of CT and other ToxR regulon genes is strongly influenced by environmental conditions encountered by V. cholerae in its aquatic habitat and during infection in the human small intestine. mdpi.comcaister.comnih.govtandfonline.com These signals are sensed and integrated by the ToxR regulatory cascade. caister.comnih.gov
Temperature and pH are well-known environmental factors that regulate the expression of tcpPH, which in turn affects toxT expression. caister.comtandfonline.com The membrane location of TcpP/TcpH suggests a mechanism for sensing environmental signals. caister.com
Quorum sensing, a process of cell-cell communication based on bacterial population density, also plays a role in regulating virulence gene expression in V. cholerae. caister.comtandfonline.comfrontiersin.org At high cell densities, the quorum sensing response regulator HapR can influence the expression of virulence factors, including potentially repressing tcpP and tcpA transcription and indirectly repressing toxT transcription. frontiersin.orgfrontiersin.org Conversely, at lower cell densities, other factors like Fur can activate the transcription of tcpP, toxT, and tcpA. frontiersin.org
Other environmental signals that can affect V. cholerae virulence and potentially influence CT expression include osmolarity, oxygen concentration, bile salts, and nutrient availability. mdpi.comnih.govtandfonline.comfrontiersin.org
Phage-mediated Horizontal Gene Transfer of ctxAB Genes (CTXφ)
A critical aspect of the genetic and evolutionary history of cholera toxin is its location on the CTXφ bacteriophage, which facilitates its horizontal transfer between V. cholerae strains. nih.govunict.itmicrobiologyresearch.orgnih.gov This phage-mediated gene transfer is a fundamental process in the emergence of toxigenic V. cholerae. microbiologyresearch.org
CTXφ is a filamentous, lysogenic phage that uses the toxin-coregulated pilus (TCP) as its receptor to infect V. cholerae. nih.govunict.itasm.org TCP itself is encoded by genes located on the Vibrio Pathogenicity Island (VPI), another mobile genetic element. microbiologyresearch.orgnih.govasm.org Upon infection, the single-stranded CTXφ genome integrates into the V. cholerae chromosome, forming a prophage. nih.govunict.it Integration typically occurs at the attB site, which corresponds to the dif (dimer resolution site) locus on the V. cholerae chromosomes, utilizing host-encoded tyrosine recombinases XerC and XerD. nih.govasm.orgwjgnet.com
The CTXφ genome can exist as a replicating plasmid or as an integrated prophage. nih.gov While ToxR is required for chromosomal ctxAB expression, strains harboring the replicative form of CTXφ can produce this compound independently of ToxR under tested conditions. nih.gov
Horizontal transfer of CTXφ has likely occurred multiple times and has involved different CTXφ genotypes. caister.comnih.gov This process allows non-toxigenic strains to become toxigenic upon acquiring the phage. microbiologyresearch.orgnih.gov While CTXφ infection via TCP is a primary mechanism, alternative mechanisms of ctxAB transfer, such as generalized transduction by other bacteriophages like CP-T1, have also been demonstrated. nih.gov CP-T1 can transfer the entire CTXφ genome, even into strains lacking the TCP receptor, and appears to transduce the CTX prophage preferentially. nih.gov
Phylogenetic Analysis and Evolution of CT Variants
Phylogenetic analysis of V. cholerae and its associated mobile genetic elements, including CTXφ and the ctxAB genes, provides insights into the evolution of CT variants and the emergence of pathogenic strains. Whole-genome comparisons have shown that horizontal gene transfer plays a critical role in the divergence of epidemic strains. asm.orgpnas.org
Analysis of ctxB genes has revealed the existence of different variants. For example, studies of V. cholerae O1 isolates from Ghana identified strains carrying either the ctxB_1 variant or the ctxB_7 variant, clustering into distinct phylogenetic clades. microbiologyresearch.org The natural diversification of CTXφ and ctxAB genes influences disease patterns. asm.org
Phylogenetic analysis of V. cholerae strains can reveal distinct lineages, with pandemic strains often clustering within specific clades. pnas.orgasm.org The evolution of pandemic strains involves both "shifts" between significantly different phyletic lineages and "drifts" characterized by variations in laterally transferred genomic islands, including those carrying virulence factors. pnas.org
Studies comparing clinical and environmental Vibrio species, such as Vibrio mimicus, have also identified novel CT variants and ToxT regulons in environmental isolates, suggesting they can serve as potential reservoirs for the evolution of hybrid V. cholerae strains. asm.org
Comparative Genomics of CT-encoding Strains of Vibrio cholerae
Comparative genomics has been instrumental in understanding the genetic makeup of CT-encoding V. cholerae strains, their relationship to non-toxigenic strains, and the role of mobile genetic elements in their evolution. pnas.orgasm.orgresearchgate.netpnas.orgasm.orgnih.gov
Genomic comparisons of toxigenic and non-toxigenic V. cholerae strains highlight the presence of virulence factors like CT and TCP on mobile elements such as CTXφ and VPI-1 in pathogenic strains. asm.orgnih.gov Comparative analysis of CTX prophages from different V. cholerae strains indicates that while the prophages can differ at the DNA sequence level, the genomic organization and function of encoded proteins are often conserved. microbiologyresearch.orgwjgnet.com
Comparative genomics has also revealed the presence of pre-CTXφ elements, which are CTX prophages lacking the ctxAB genes and are considered potential precursors to CTXφ. microbiologyresearch.orgasm.orgnih.gov These pre-CTXφ elements have been found in both environmental and clinical V. cholerae strains, as well as in other Vibrio species like V. mimicus. microbiologyresearch.orgasm.orgpnas.org
Studies comparing the genomes of hybrid V. cholerae strains, which may exhibit characteristics of both classical and El Tor biotypes, have shown that they often harbor hybrid variants of CTXφ and other mobile elements, contributing to their emergence and spread. researchgate.netasm.org Comparative genomic analyses support a close genetic relationship between V. mimicus and V. cholerae, suggesting they diverged from a common ancestor and that virulence genes may play a role in the environment, potentially contributing to the emergence of pathogenic strains. pnas.org
Comparative genomics also allows for the identification of shared and unique genes among different V. cholerae strains and lineages, helping to define the core genome and the accessory genome, which includes virulence factors acquired through horizontal gene transfer. pnas.orgasm.orgasm.org
Host Pathogen Interactions and Immunological Responses to Cholera Toxin
Innate Immune Recognition and Modulation by CT and V. cholerae Toxins
The innate immune system serves as the first line of defense against V. cholerae. While cholera is often characterized as a noninflammatory disease, acute V. cholerae O1 infection does trigger mucosal innate immune responses, including the infiltration of neutrophils and the expression of proinflammatory molecules like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the intestinal mucosa. nih.gov V. cholerae can activate critical innate immune signaling pathways involved in recognizing microbial patterns and danger signals, including TLR4 and TLR5 signaling pathways, and the NLRP3 inflammasome. nih.gov
Cholera toxin itself plays a complex role in modulating innate immunity. The cytosolic A1 subunit of CT (CTA1) is responsible for its immunostimulatory activity, increasing intracellular cyclic AMP (cAMP) levels, which leads to the induction of pro-inflammatory cytokines in innate immune cells such as IL-1β, TNF-α, and IL-6. frontiersin.org However, other toxins secreted by V. cholerae, such as the multifunctional autoprocessing repeats-in-toxin (MARTX) toxins, can suppress the body's normal immune response. northwestern.edu MARTX toxins can block the MAPK signaling pathway in intestinal epithelial cells, preventing the recruitment of innate immune cells and potentially protecting bacteria from neutrophil-mediated clearance. northwestern.edufrontiersin.org This suggests that while CT can stimulate pro-inflammatory responses, other V. cholerae toxins may simultaneously work to dampen innate immunity, contributing to the non-inflammatory nature often associated with the disease despite the presence of inflammatory mediators. nih.govnorthwestern.edu
Studies have also investigated the role of specific host factors in the innate immune response to CT. For instance, ERdj5 in innate immune cells is a crucial factor for the mucosal adjuvanticity of this compound, being involved in the retro-translocation of CTA1 to the cytosol to induce inflammatory signals. frontiersin.org In the absence of ERdj5, CTA1 cannot efficiently reach the cytosol, leading to increased expression of IRE1α and PERK, suggesting enhanced ER stress. frontiersin.org
Mucosal Immune System Modulation by CT and CTB
The mucosal immune system is the primary site of interaction between V. cholerae and the host. CT is a powerful modulator of mucosal immunity. argentina.gob.arjst.go.jp When administered mucosally with an antigen, CT can induce strong antigen-specific IgG and secretory IgA (sIgA) responses. jst.go.jpplos.org This is particularly important as locally produced intestinal-mucosal sIgA antibodies against bacterial surface antigens and cholera toxins are crucial for protective adaptive immunity and long-term protection against cholera. nih.gov
CT enhances mucosal immune responses through several mechanisms, including increased permeability of the mucosal epithelium, enhanced antigen presentation, promotion of dendritic cell maturation, and increased IgA responses. researchgate.net CT also influences cytokine production in mucosal tissues, promoting a shift towards a Th2-type response characterized by cytokines like IL-4, IL-5, IL-6, and IL-10. researchgate.netjst.go.jp
CTB alone also modulates the mucosal immune system, although it is generally a less efficient adjuvant for admixed antigens compared to whole CT. asm.org However, CTB is an effective mucosal carrier molecule for linked antigens, and conjugating antigens to CTB can significantly enhance the induction of mucosal antibody responses to the linked antigen. asm.org CTB has been shown to activate antigen-presenting cells and stimulate the production of pro-inflammatory cytokines. shu.edu
CTB as a Mucosal Adjuvant: Mechanistic Studies and Immunomodulatory Properties
The non-toxic B subunit of this compound (CTB) has been extensively studied for its potential as a mucosal adjuvant. frontiersin.orgmdpi.complos.org While whole CT is a potent mucosal adjuvant, its toxicity limits its clinical use. frontiersin.orgplos.org CTB, lacking the enzymatic activity of the A subunit, is significantly less toxic while retaining immunomodulatory properties. mdpi.com
The adjuvant activity of CTB is linked to its high-affinity binding to GM1 gangliosides on the surface of host cells, including antigen-presenting cells (APCs). frontiersin.orgasm.orgshu.edu This binding facilitates the uptake and presentation of antigens linked or co-administered with CTB, enhancing immune responses. asm.orgshu.edu Mechanistic studies indicate that CTB can induce innate immune training in dendritic cells, leading to an enhanced adaptive immune response. frontiersin.orgnih.gov CTB-trained DCs exhibit increased expression of TNFα and CD86, and promote the functionality of CD8 T cells. frontiersin.orgnih.gov
CTB also influences cytokine production, which contributes to its immunomodulatory effects. Studies have shown that CTB can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 by macrophages and monocytes in response to LPS challenge, while not suppressing IL-10 production. nih.gov This suggests that CTB can induce a state of reduced pro-inflammatory responsiveness in innate immune cells. nih.gov Furthermore, CTB co-administration with antigens can modulate cytokine production in mucosal tissues, for example, increasing IFN-γ and IL-2 levels while decreasing IL-6 and TNF-α in the lungs in some experimental settings. researchgate.net
The immunomodulatory properties of CTB make it a promising candidate for use in mucosal vaccines, either as a direct adjuvant or as a carrier molecule for delivering antigens to mucosal inductive sites. mdpi.comnih.gov
Impact of CT on Host-Microbe Metabolism and Gut Microbiota at a Molecular Level
Vibrio cholerae colonizes the small intestine and secretes CT, which causes massive fluid secretion and diarrhea. frontiersin.orgnih.gov This diarrheal state significantly disrupts the structure of the intestinal commensal bacteria, leading to dysbiosis. frontiersin.orgbiocodexmicrobiotainstitute.com The removal of the mucus layer along with the residing gut microbial community during diarrhea contributes to this disruption. biocodexmicrobiotainstitute.com
Beyond the physical disruption caused by diarrhea, CT and V. cholerae infection can influence host-microbe metabolism at a molecular level. Specific members of the gut microbiota can influence susceptibility to V. cholerae infection and are implicated in recovery. asm.org The gut microbiota can resist the killing effect of pathogenic bacteria like V. cholerae by adjusting bile acid metabolism. frontiersin.org For example, the gut commensal bacterium Blautia obeum produces bile salt hydrolase, which deconjugates bile salts, lowering the concentration of secondary bile salts that can activate CT expression and other virulence factors. frontiersin.orgasm.org Conversely, V. cholerae can use its type VI secretion system (T6SS) to antagonize closely related members of the gut microbiota, enhancing its growth in the gut. frontiersin.orgasm.org
Recent research highlights the critical role of the gut microbiota and their metabolites, such as short-chain fatty acids (SCFAs), in the mucosal adjuvant activity of CT. aai.org SCFAs can promote antibody responses elicited by CT, and this effect appears to be mediated, at least in part, through the SCFA receptor GPR43. aai.org Depletion of gut bacteria significantly decreases mucosal and systemic antibody responses induced by oral immunization with antigen and CT, while feeding SCFAs can restore these responses. aai.org This suggests a molecular interplay where microbiota-derived metabolites influence the host's immune response to CT.
The impact of CT on host-microbe metabolism also involves the pathogen's adaptation to the altered intestinal environment. V. cholerae can utilize increased concentrations of nitrate, which may be elevated under inflammatory conditions, as a receptor for the electron respiratory chain, allowing it to multiply faster. frontiersin.org Understanding these molecular interactions between CT, the host, and the gut microbiota is crucial for developing strategies to prevent and treat cholera. asm.org
Methodologies for the Study of Cholera Toxin
Advanced Structural Biology Techniques Applied to CT
Protein Crystallography and NMR Spectroscopy
Protein crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for determining the three-dimensional structure of proteins like cholera toxin at atomic resolution. X-ray crystallography has been used to solve and refine the structure of the hexameric AB5 this compound, revealing its arrangement with the A subunit embedded in the pore-like structure formed by the B pentamer. acibadem.edu.tr This structural information is crucial for understanding how the toxin interacts with its receptor and how the subunits are arranged. The crystal structure of choleragen, the native this compound, closely resembles that of the heat-labile enterotoxin from Escherichia coli (LT), with which it shares significant sequence homology. acibadem.edu.trrcsb.org These structures provide a foundation for further experimental investigations and the rational design of inhibitors or vaccines. rcsb.org
NMR spectroscopy, particularly techniques like saturation transfer difference (STD)-NMR, is employed to study the interactions between this compound and its ligands, such as ganglioside GM1 and blood group antigens. researchgate.netoup.com STD-NMR can identify the specific parts of a ligand that are in close contact with the protein in the bound state, providing insights into the binding epitope. oup.com This method has been used to investigate the binding of blood group oligosaccharides to the CTB pentamer, confirming that binding occurs at a site distinct from the primary GM1 binding site. oup.com Two-dimensional NMR studies have also been used to investigate the interactions between peptides derived from the B subunit of this compound and monoclonal antibodies, helping to understand the conformational changes and binding interfaces involved in antibody recognition. nih.govacs.org
Single-Molecule and Fluorescence-Based Imaging for Trafficking Studies
Single-molecule and fluorescence-based imaging techniques are invaluable for visualizing the dynamics and localization of this compound within living cells. Fluorescently labeled this compound subunit B (CTB) is commonly used as a tracer because of its high affinity for GM1 gangliosides in the cell membrane. biotium.comnih.gov This allows researchers to track the binding and internalization pathways of the toxin or the CTB subunit alone.
Fluorescence microscopy, including techniques like fluorescence resonance energy transfer (FRET) and total internal reflection fluorescence microscopy (TIRFM), enables the study of this compound trafficking and its interaction with cellular components. ox.ac.ukembopress.orgresearchgate.net FRET can be used to determine the proximity and interaction between different labeled molecules, for example, to assess the separation of the A and B subunits during intracellular transport. embopress.org Studies using fluorescence confocal microscopy and FRET have shown vesicular transport of the holotoxin from the plasma membrane to the Golgi compartment, followed by the separation of the CTA and CTB subunits. embopress.org TIRFM is useful for visualizing events occurring near the cell membrane, such as the binding of CTB to GM1 gangliosides and the dynamics of lipid rafts, where GM1 is often found. researchgate.net Real-time imaging of cAMP levels using fluorescence resonance energy transfer biosensors can also provide insights into the kinetics and spatial distribution of the toxin's enzymatic activity within cells. ox.ac.uk Fluorescent CTB derivatives have also been used in fluorescence lifetime imaging microscopy (FLIM) to study cell differentiation based on membrane composition. nih.gov
Immunological Assays for CT Detection and Quantitation in Research (e.g., ELISA, Neutralization Assays)
Immunological assays are widely used for the detection, quantitation, and functional characterization of this compound and its subunits in research settings. Enzyme-linked immunosorbent assay (ELISA) is a common method for detecting and quantifying CT or antibodies against it. jst.go.jpcreative-diagnostics.combiotechrep.irmybiosource.com ELISA can be configured in various formats, such as sandwich ELISA, to capture and detect the toxin using specific antibodies. biotechrep.irplos.org A sensitive bead-ELISA has been developed for the detection and quantification of CT in Vibrio cholerae cultures and even directly from stool specimens. jst.go.jpnih.gov This assay demonstrated a higher sensitivity compared to other methods like reversed passive latex agglutination (RPLA). jst.go.jp ELISA kits are also available for detecting antibodies against the this compound B subunit in serum or plasma, which can be used to assess immune status or vaccine efficacy in research. creative-diagnostics.com
Neutralization assays are employed to measure the ability of antibodies or other substances to inhibit the biological activity of this compound. These assays typically involve incubating the toxin with the neutralizing agent and then assessing the remaining toxin activity using a cell-based assay or other functional readouts, such as measuring cAMP levels in cultured cells. researchgate.net Neutralization assays can also be performed in animal models, such as the ligated intestinal loop assay, to evaluate the protective efficacy of antibodies in vivo. nih.gov Studies have compared the neutralizing capacity of different antibody types, such as serum IgG and biliary secretory IgA, against this compound. nih.gov
Genetic Manipulation Techniques for CT Gene Analysis and Expression Studies
Genetic manipulation techniques are essential for studying the ctxAB genes that encode this compound, analyzing their regulation, and manipulating their expression. These techniques allow researchers to understand how the toxin genes are organized, how their expression is controlled by regulatory elements and environmental factors, and to create mutant strains with altered toxin production.
Techniques such as gene cloning, mutagenesis, and reporter gene assays are used to analyze the ctxAB operon and its regulatory regions. oup.com By cloning the ctxAB genes into plasmids, researchers can study their expression in heterologous hosts like Escherichia coli. oup.com Mutagenesis can be used to identify specific nucleotides or protein domains important for toxin function or regulation. Reporter genes, such as those encoding luciferase or beta-galactosidase, can be fused to the ctxAB promoter to monitor transcriptional activity under different conditions or in the presence of different regulatory proteins. asm.org Microarray analysis and in situ single-cell expression methods have been used to study V. cholerae virulence gene expression, including ctxAB, during infection. plos.org These studies have revealed that ctx genes are highly expressed early in the infectious process and that their expression is coordinately regulated by the ToxR regulon. plos.org Genetic analysis also involves studying the mechanisms of horizontal transfer of virulence factor genes, including those for CT, between V. cholerae strains. usda.gov
Computational Modeling and Simulation Approaches for CT Interaction Analysis
Computational modeling and simulation approaches provide powerful tools for investigating the interactions of this compound with its receptors and other molecules at an atomic or molecular level. These methods can complement experimental data by providing dynamic insights and predicting binding affinities and conformational changes.
Techniques such as molecular dynamics (MD) simulations and molecular docking are used to model the interactions between this compound subunits and ligands like GM1 ganglioside or potential inhibitors. acibadem.edu.trnih.govacs.orgcapes.gov.brnih.govacs.orgtandfonline.complos.orgfrontiersin.org Molecular docking can predict the preferred binding poses of ligands within the toxin's binding sites. acibadem.edu.trnih.gov MD simulations can then be used to study the stability of these complexes over time, providing information about the dynamics of the interaction and identifying key residues involved in binding. acibadem.edu.trnih.govacs.orgfrontiersin.org These simulations have been used to investigate the binding efficiencies of different carbohydrate ligands with various genotypes of this compound B subunit and to study the structural changes of CT upon membrane binding. nih.govacs.org Computational models have also been developed to study protein-saccharide interactions, such as the complex between GM1 and the heat-labile enterotoxin (homologous to CT), providing a computational approach to model these interactions. capes.gov.brnih.gov Density functional theory (DFT) has been applied to analyze the vibrational spectra of this compound based on theoretical simulation. oatext.com
Computational approaches can also be used in drug design efforts, for example, to design multivalent inhibitors that can target multiple binding sites on the this compound B pentamer. researchgate.netunimi.it By simulating the interactions of potential inhibitors with the toxin, researchers can predict their binding affinity and identify promising candidates for further experimental testing. frontiersin.org
Cholera Toxin As a Research Tool and Model System
Utilization of CT in Cell Biology Research
Cholera toxin has been widely utilized in cell biology research, primarily due to its specific binding to the glycosphingolipid GM1 on the cell surface and its subsequent endocytosis and intracellular trafficking pathway mdpi.comnih.govoup.com. This characteristic behavior allows researchers to probe various cellular processes.
Probing G Protein Signaling Pathways and Adenylyl Cyclase Regulation
This compound is a classic tool for studying G protein signaling, specifically the Gs alpha subunit (Gsα), and its downstream effector, adenylyl cyclase. The enzymatically active A1 subunit of CT catalyzes the ADP-ribosylation of Gsα. wikipedia.orgmdpi.comontosight.ai. This modification inhibits the intrinsic GTPase activity of Gsα, locking it in a constitutively active state bound to GTP mdpi.com. The persistently activated Gsα continuously stimulates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.comontosight.aiasm.org.
This mechanism allows researchers to:
Investigate the role of elevated cAMP in various cellular processes.
Study the regulation of adenylyl cyclase activity.
Analyze the downstream effects of Gs protein activation, such as the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins like the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel ontosight.ai.
Studies have shown that CT-induced increases in cAMP can trigger metabolic changes, such as a switch to anaerobic respiration in PC-12 cells, which can be measured using techniques like multianalyte microphysiometry mdpi.com. The activation of adenylyl cyclase by CT typically exhibits a lag phase, suggesting a process involving the toxin-ganglioside complex undergoing lateral mobility and multivalent binding in the membrane before the active subunit is released to interact with the cyclase complex pnas.org. Research using inhibitors like brefeldin A has demonstrated that preventing the retrograde trafficking of the toxin to the endoplasmic reticulum inhibits the CT-induced activation of adenylyl cyclase and subsequent increase in cAMP mdpi.com.
Studying Membrane Trafficking and Endocytosis Mechanisms
This compound's entry into cells via binding to GM1 and its subsequent retrograde transport pathway have made it a valuable probe for studying membrane trafficking and endocytosis. After binding to GM1 on the plasma membrane, the CT-GM1 complex is internalized and trafficked retrograde through the endosomal pathway to the trans-Golgi Network (TGN) and ultimately to the endoplasmic reticulum (ER) nih.govoup.comfrontiersin.org. This journey is essentially a reversal of the normal secretory pathway molbiolcell.org.
CT can enter cells through multiple endocytic mechanisms, which can vary depending on the cell type. These mechanisms include clathrin-dependent endocytosis, caveolae-dependent endocytosis, and clathrin-independent/caveolae-independent pathways mdpi.comnih.govoup.comnih.gov. Studies using various cell lines and inhibitors have helped elucidate the contributions of these different pathways to CT uptake nih.gov. For example, research in Caco-2 cells and BHK cells has shown that a significant fraction of CT can be endocytosed via clathrin-dependent mechanisms, while other studies highlighted the involvement of caveolae or clathrin-independent carriers (CLICs) and GPI-Enriched Endocytic Compartments (GEECs) mdpi.comoup.comnih.gov. Regardless of the initial entry route, the toxin is typically found in early endosomes containing Rab5 nih.gov.
The retrograde trafficking pathway utilized by CT from the plasma membrane to the ER is a key area of study. This pathway is also used by other toxins and some viruses and involves vesicular transport linking the cell surface with the TGN and ER frontiersin.orgnih.gov. CT and its B subunit have provided robust tools to study the mechanisms and components responsible for endosomal sorting and membrane trafficking in this pathway nih.gov.
Investigating Lipid Raft Dynamics and Membrane Structure
The preferential binding of the this compound B subunit (CTB) to GM1 gangliosides, which are enriched in lipid rafts, has made CTB a widely used tool for investigating lipid raft dynamics and membrane structure wikipedia.orgmdpi.comoup.com. Lipid rafts are dynamic, cholesterol- and sphingolipid-rich microdomains within the plasma membrane that are thought to play roles in cell signaling and membrane trafficking wikipedia.orgnih.govoup.com.
By binding to and clustering multiple GM1 molecules, CTB can influence the organization of these membrane nanodomains wikipedia.orgmdpi.comoup.com. This clustering ability provides a tractable model for exploring membrane structure and its dynamics, including nanodomain assembly mdpi.com. Using CTB as a marker allows researchers to gain insights into the properties and functions of lipid rafts, which are otherwise challenging to study due to their small size and dynamic nature wikipedia.org. Studies have shown that the ability of CTB to induce membrane curvature is dependent on its multivalent binding to at least two GM1 molecules, highlighting the importance of structured lipid receptor clustering for membrane bending pnas.org. The diffusion of the CTB/GM1 complex in the plasma membrane is significantly slower compared to other membrane proteins and lipids, and this restricted diffusion is influenced by the actin cytoskeleton plos.org.
CTB as a Neuronal Tracer in Neurobiological Research
The this compound B subunit (CTB) is commonly utilized as a neuronal tracer in neurobiological research wikipedia.orgfishersci.com. This application takes advantage of CTB's ability to bind to GM1 gangliosides on neuronal membranes and its subsequent efficient retrograde transport within neurons fishersci.comsigmaaldrich.com. By conjugating a detectable marker (such as a fluorescent dye or enzyme) to CTB, researchers can trace neuronal pathways. When injected into a specific brain region, CTB is taken up by neurons and transported backward along their axons to the cell bodies, allowing visualization of the neurons projecting to the injection site. This technique is valuable for mapping neural circuits and understanding connectivity in the nervous system sigmaaldrich.com.
Applications of CTB in Receptor Binding Studies and Glycosphingolipid Research
The high affinity and specificity of the this compound B subunit for GM1 gangliosides make it a key tool in receptor binding studies and glycosphingolipid research nih.govoup.com. CTB binds tightly to up to five GM1 glycosphingolipids per pentamer mdpi.comacs.org. This interaction is crucial for the toxin's entry and trafficking within host cells nih.govoup.com.
CTB is used to:
Identify and quantify GM1 receptors on cell surfaces.
Study the binding kinetics and thermodynamics of protein-glycolipid interactions acs.org.
Investigate the role of GM1 and other glycosphingolipids in various cellular processes, including signal transduction and membrane organization mdpi.comnih.gov.
While GM1 is considered the primary receptor, research using advanced techniques has shown that CTB can also bind to other glycolipid receptors, such as fucosyl-GM1 and GD1b, and that other glycosphingolipids like GM2 can contribute to binding in mixed lipid environments researchgate.net. Furthermore, studies have revealed that CTB can bind to cell surface glycoproteins, particularly those containing fucose, suggesting that fucose-containing molecules can also function as receptors for CTB and contribute to toxin uptake researchgate.netelifesciences.org. These findings expand the understanding of CTB's receptor interactions beyond solely GM1.
CT as an Experimental Adjuvant in Immunological Studies
This compound (CT) and its B subunit (CTB) have been explored and utilized as experimental adjuvants in immunological studies nih.govnih.govmdpi.com. Adjuvants are substances that enhance the immune response to an antigen. CT, particularly when administered mucosally, is a potent immunomodulator that can promote both humoral and cell-mediated immunity mdpi.com.
The adjuvant properties of CT are linked to its ability to interact with immune cells and influence signaling pathways. While the full holotoxin can have toxic effects due to the A subunit's enzymatic activity, the non-toxic B subunit (CTB) also possesses adjuvant properties, albeit generally weaker than the holotoxin mdpi.com. CT and CTB have been investigated for their potential in enhancing the efficacy of vaccines, particularly for mucosal immunization, by promoting immune responses at mucosal surfaces mdpi.com. Research explores the use of CTB-associated mucosal immunity in vaccine development against various pathogens mdpi.com. The binding ability of CT to GM1 and other glycoconjugates has been tested to design detoxified enterotoxin-based adjuvants mdpi.com.
| Research Application | Key Mechanism Involved | Relevant CT Component |
| Probing G Protein Signaling and Adenylyl Cyclase Regulation | ADP-ribosylation of Gsα, leading to constitutive activation of adenylyl cyclase and increased cAMP | CT (A subunit) |
| Studying Membrane Trafficking and Endocytosis | Binding to GM1, internalization via various endocytic pathways, retrograde trafficking to ER | CT (Holotoxin), CTB |
| Investigating Lipid Raft Dynamics and Membrane Structure | Preferential binding to GM1 in lipid rafts, clustering of GM1, influence on membrane organization and curvature | CTB |
| Neuronal Tracing | Binding to GM1 on neurons, efficient retrograde axonal transport | CTB |
| Receptor Binding Studies and Glycosphingolipid Research | High-affinity binding to GM1 and other glycosphingolipids/glycoproteins | CTB |
| Experimental Adjuvant in Immunological Studies | Immunomodulatory effects, promotion of immune responses (particularly mucosal), interaction with immune cells/pathways | CT, CTB |
Engineered CT Variants for Specific Research Applications
This compound (CT), a potent enterotoxin produced by Vibrio cholerae, is composed of an enzymatically active A subunit (CTA) and a pentameric B subunit (CTB) responsible for host cell binding ebsco.comwikipedia.org. While native CT causes severe diarrheal disease, engineered variants with modified properties have become valuable tools in various research fields, including cell biology, neuroscience, and vaccinology nih.govresearchgate.netmdpi.com. These modifications often aim to reduce toxicity while retaining desirable characteristics such as receptor binding or immunomodulatory activity.
Engineered CT variants are widely used in neuroscience as neuronal tracers due to their ability to bind to GM1 gangliosides on neuronal surfaces and undergo retrograde transport nih.govresearchgate.net. This property allows researchers to trace neural pathways and study neuronal connectivity. For instance, studies have utilized CTB as a tracer to investigate the structure of serotonin (B10506) 2A receptors in the prefrontal cortex and to explore basal ganglia and the cerebellum in non-human primates listlabs.com. CTB has also been employed to understand changes in neural circuits following injury or disease in the context of cutaneous nociception listlabs.com.
Modifications to the A subunit (CTA) have focused on separating its toxicity from its adjuvant properties for vaccine development aai.org. The CTA1 fragment, containing the enzymatic activity, has been genetically linked to other proteins to create non-toxic fusion proteins with potent adjuvant activity aai.orgoup.com. One such variant involves fusing CTA1 to a dimer of the Ig-binding D-region of Staphylococcus aureus protein A (CTA1-DD) aai.orgoup.com. This fusion protein retains ADP-ribosyltransferase activity and targets B cells, demonstrating comparable adjuvant ability to intact CT in enhancing both systemic IgG and mucosal IgA responses to co-administered antigens in mice aai.org. Research has also explored modifying surface-exposed hydrophobic residues in CTA1-DD to improve solubility while maintaining adjuvant activity oup.comresearchgate.net. For example, the double mutant CTA1Phe132Ser/Pro185Gln-DD showed increased solubility while retaining full biological activity and stability compared to the native CTA1-DD fusion protein researchgate.net.
Engineered CTB variants have been extensively studied for their roles in membrane biology and as potential therapeutic agents or vaccine components mdpi.commdpi.comfrontiersin.org. CTB's high-affinity binding to GM1 gangliosides makes it a robust model for exploring membrane structure, dynamics, and vesicular trafficking mdpi.com. Studies using monovalent CTB mutants capable of binding only a single GM1 molecule have demonstrated that while multivalent binding is critical for inducing membrane curvature, a single binding site can be sufficient for cellular internalization and intoxication, albeit with attenuated efficiency mdpi.comnih.govasm.orgnih.gov.
CTB variants have also been developed for targeted delivery applications and to study intracellular trafficking pathways news-medical.netmdpi.comnih.gov. An artificial, glycosylated form of non-toxic CTB has been synthesized and tracked intracellularly to study protein modification in living cells news-medical.net. Researchers have also investigated the potential of CTB-mediated delivery for target-specific drug delivery to cells and organelles news-medical.net. A recombinant CTB variant containing a KDEL endoplasmic reticulum (ER) retention motif (CTB-KDEL) has shown unique colon mucosal healing effects in mouse models of colitis, suggesting its potential as a therapeutic candidate for inflammatory bowel disease mdpi.comlouisville.edu. This variant was found to induce colon epithelial wound healing via activation of an unfolded protein response in epithelial cells louisville.edu.
Furthermore, engineered CTB has been explored as a platform for vaccine development, particularly for mucosal vaccines nih.govfrontiersin.orgnih.gov. Plant-based production systems have been developed for aglycosylated CTB variants (pCTB) to improve scalability and reduce costs frontiersin.orgnih.gov. These plant-produced variants have shown comparable GM1-ganglioside binding capacity, conformational stability, and oral immunogenicity to bacterially derived CTB, inducing significant levels of antigen-specific intestinal antibodies frontiersin.orgnih.gov.
Research findings on engineered CT variants highlight their versatility as research tools. Modifications to both CTA and CTB have allowed for the dissection of toxin function, the development of targeted delivery systems, and the creation of attenuated yet immunogenic vaccine candidates.
Table 1: Examples of Engineered this compound Variants and Their Research Applications
| Engineered Variant | Subunit Modified | Key Modification | Research Application(s) | Key Finding(s) | Source(s) |
| CTA A-subunit with N-terminal epitope | CTA | Fusion of STa analogue CAELCCNPAC at amino end | Recombinant mucosal immunoadjuvants | Efficient holotoxin formation, reduced toxicity, stable, binds GM1, recognized by antibodies nih.gov. | nih.gov |
| CT-A variants (e.g., R11, I16, R25, E29, S68+V72 substitutions) | CTA | Amino acid substitutions in enzymatic A subunit | Studying cell biology of toxin action, attenuated toxins for adjuvant/vaccine use | Decreased or undetectable toxicity, retained ability to assemble with CT-B, some showed decreased enzymatic activity nih.govresearchgate.net. | nih.govresearchgate.net |
| Monovalent CTxB mutants | CTB | Engineered to contain as few as one GM1 binding site | Exploring membrane structure and dynamics, endocytosis mechanisms | Attenuated internalization and toxicity, but still capable of completing intoxification pathway; single binding site sufficient for activity mdpi.comnih.govasm.orgnih.gov. | mdpi.comnih.govasm.orgnih.gov |
| CTB-KDEL | CTB | Addition of KDEL ER retention motif | Inflammatory bowel disease treatment, studying intracellular trafficking | Induces colon epithelial wound healing via unfolded protein response activation in epithelial cells mdpi.comlouisville.edu. | mdpi.comlouisville.edu |
| pCTB (aglycosylated CTB variant) | CTB | Aglycosylation (plant-produced) | Oral cholera vaccines, scalable protein production | Retains GM1 binding, stability, and oral immunogenicity; induces intestinal antibodies frontiersin.orgnih.gov. | frontiersin.orgnih.gov |
| CTA1-DD fusion protein | CTA | Fusion of CTA1 to Staphylococcus aureus protein A DD dimer | Mucosal and systemic vaccine adjuvant | Potent adjuvant activity, non-toxic, targets B cells, enhances antibody responses comparable to intact CT aai.orgoup.com. | aai.orgoup.com |
| CTA1Phe132Ser/Pro185Gln-DD double mutant | CTA | Amino acid substitutions in CTA1-DD | Improved solubility of adjuvant fusion protein | Increased solubility while retaining full biological activity and stability researchgate.net. | researchgate.net |
| Artificial, glycosylated CTB | CTB | Synthetic glycosylation | Studying protein modification in living cells, targeted delivery | Successful intracellular tracking, potential for targeted drug delivery news-medical.net. | news-medical.net |
| Sortase-modified CT toxoids | CTB, CTA2-B5 | Site-specific N-terminal modification via sortase | Cellular tracing, live-cell imaging, studying intracellular localization | CTB pentamer localizes specifically to medial/trans-Golgi; potential for live-cell imaging beyond traditional tracing mdpi.comnih.gov. | mdpi.comnih.gov |
Table 2: Detailed Research Findings on Specific Engineered CT Variants
| Engineered Variant | Specific Research Finding Details | Source(s) |
| CT-A variants (e.g., R11, I16, R25, E29, S68+V72 substitutions) | 23 variants of CT with substitutions in the A subunit showed decreased or undetectable toxicity. Reduction in toxicity was often proportional to decreased enzymatic activity. Some variants (E29, Y30 substitutions) showed a greater decrease in toxicity than enzymatic activity, while others (R25G, E110D, E112D substitutions) showed the opposite nih.govresearchgate.net. | nih.govresearchgate.net |
| Monovalent CTxB mutants | Chimeric holotoxins with a single functional GM1 binding site were sufficient for intoxication, demonstrating that multivalent binding is not essential for toxicity but does increase it and enhance retrograde trafficking nih.govnih.gov. | nih.govnih.gov |
| CTB-KDEL | Oral administration of CTB-KDEL significantly reduced disease severity and signs of chronicity in a mouse model of chronic DSS colitis, even when administered after the onset of colitis louisville.edu. The immunogenicity of CTB-KDEL did not impede its mucosal healing efficacy in vivo louisville.edu. | louisville.edu |
| pCTB (aglycosylated CTB variant) | Produced in Nicotiana benthamiana via a plant virus vector, yields reached >1 g per kg of fresh leaf material. pCTB showed virtually identical GM1-ganglioside binding capacity and conformational stability to bacteria-derived CTB. Oral immunization in mice induced significant levels of CTB-specific intestinal antibodies that persisted over 6 months and neutralized cholera holotoxin in vitro nih.gov. | nih.gov |
| CTA1-DD fusion protein | Showed strong ADP-ribosyltransferase activity and bound to Ig-binding domains. Intravenous injection in mice revealed binding to splenic IgM+ B cells but not CD3+ T cells. Adjuvant ability to enhance systemic IgG and mucosal IgA responses to OVA or keyhole limpet hemocyanin was comparable to intact CT aai.org. | aai.org |
| CTA1Phe132Ser/Pro185Gln-DD double mutant | Demonstrated at least threefold increased solubility at neutral pH compared to CTA1-DD. This variant retained full biological activity and stability, indicating that these specific amino acid changes improved solubility without negatively impacting function researchgate.net. | researchgate.net |
| Sortase-modified CT toxoids | Site-specific N-terminal modification of A2-B5 heterohexamers and B5 pentamers was achieved. Both forms were endocytosed by GM1-positive cells. The heterohexameric toxoid primarily localized in the ER, while the B5 pentamer showed specific localization in the medial/trans-Golgi mdpi.comnih.gov. | mdpi.comnih.gov |
Development of Strategies to Counteract Cholera Toxin: Academic Approaches
Rational Design of CT Inhibitors and Antagonists
Rational design strategies focus on creating molecules that can interfere with the interaction of CT with host cells or inhibit its enzymatic function. This approach is guided by a detailed understanding of the toxin's structure and its interaction with its receptor, the GM1 ganglioside. nih.govwashington.edu
Small Molecule Inhibitors Targeting CTA Enzymatic Activity
The A1 subunit of CT (CTA1) possesses ADP-ribosyltransferase activity, which is crucial for its toxic effect. Inhibiting this enzymatic activity is a direct way to neutralize the toxin. Research in this area involves identifying small molecules that can bind to the active site of CTA1 and block its function. For example, studies have explored natural products containing polyphenols, with some compounds showing the ability to inhibit the enzymatic activity of CTA1. researchgate.netplos.org Computational studies have also been employed to screen for potential small molecule inhibitors targeting the A1-ARF interface, a potential druggable site. researchgate.net
Glycomimetics and Multivalent Ligands Blocking CTB-Receptor Binding
The B subunit pentamer of CT (CTB) is responsible for binding to GM1 gangliosides on the surface of host cells, a critical step for toxin entry. rsc.orgbiorxiv.org Glycomimetics, molecules designed to mimic the carbohydrate portion of GM1, and multivalent ligands, which present multiple binding sites, have been developed to compete with GM1 for binding to CTB, thereby preventing the toxin from attaching to host cells. mdpi.comnih.govfinlay.edu.cuwikipedia.orgnih.gov
Studies have shown that multivalent glycopolymers targeting both the canonical GM1 binding site and a recently discovered noncanonical binding site on CTB with affinity for fucosylated molecules can more effectively block CTB binding to intestinal epithelial cells. acs.orgresearchgate.netbiorxiv.org The multivalency of these ligands can lead to greatly improved avidity towards the toxin through mechanisms such as the chelate effect and receptor clustering. acs.org Research has demonstrated significant potency increases with multivalent ligands compared to monovalent ones. rsc.org For instance, a divalent compound was found to be significantly more potent than its monovalent counterpart in inhibiting CTB binding to GM1os. rsc.org
Interactive Table 1: Examples of Glycomimetics and Multivalent Ligands Targeting CTB
| Ligand Type | Target Site(s) | Key Finding | Reference |
| Norbornene glycopolymers (Gal50Fuc50) | Canonical (Gal) & Noncanonical (Fuc) | More effective blocking of CTB binding to intestinal cells than homopolymers. | acs.orgresearchgate.net |
| Divalent GM1os mimic | Canonical (GM1os) | Significant enhancement in CTB affinity compared to monovalent ligand. | rsc.org |
| Branched decavalent ligand | CTB pentamer | More than million-fold improvement in inhibitory power over monovalent ligand. | researchgate.net |
Peptidomimetics and Other Bioactive Compounds
Beyond glycomimetics, other types of molecules are being explored as CT inhibitors. Peptidomimetics, which are small, peptide-like structures, can be designed to mimic protein-protein interaction interfaces, potentially disrupting the interaction between CT and host factors or inhibiting toxin assembly. mdpi.com
Natural products and other bioactive compounds have also been investigated for their anti-CT activity. For example, certain polyphenolic compounds from grape extract have been identified that can inhibit CT binding to the cell surface or interfere with CTA1 activity. plos.org Computational screening of phytochemicals has also identified potential candidates with high binding affinity to CTB. unl.edu
Monoclonal and Polyclonal Antibody Approaches for CT Neutralization in Research
Antibody-based strategies represent another significant area of research for counteracting cholera toxin. Both monoclonal and polyclonal antibodies have been explored for their ability to bind to and neutralize CT, preventing its interaction with host cells or inhibiting its activity. finlay.edu.cufrontiersin.org
Research has focused on generating antibodies that target different subunits or epitopes of CT. Monoclonal antibodies (mAbs) specifically targeting the CTB subunit have been developed and characterized for their binding affinities and inhibitory activities against CT. biorxiv.org Some mAbs have shown potent inhibition of CT-induced cellular effects, such as the increase in cyclic adenosine (B11128) monophosphate (cAMP) production in epithelial cells. biorxiv.org
Polyclonal antibodies raised against synthetic peptides corresponding to specific regions of the CTB subunit have also been investigated. These antibodies were found to react with intact CT and its B subunit, and some showed weak toxin neutralizing activity in research models. nih.gov The use of antibodies in research extends to their application in immunosensing for CT detection. mdpi.com
Genetic Engineering Approaches for Attenuated Toxin Development (e.g., Toxoid Principles for Research)
Genetic engineering plays a crucial role in developing attenuated forms of this compound, often referred to as toxoids, for research purposes and vaccine development. The principle involves modifying the toxin gene to eliminate or significantly reduce its toxicity while retaining its immunogenicity. researchgate.netmdpi.com
A common approach is the genetic deletion or modification of the gene encoding the catalytically active CTA subunit. For instance, attenuated vaccine strains have been engineered by deleting the ctxA subunit gene. mdpi.com These modified toxins, or toxoids, can be used in research to study the immune response to CTB or as components of potential vaccine candidates. finlay.edu.cumdpi.com The goal is to create a molecule that can stimulate a protective immune response without causing the severe symptoms of cholera. mdpi.com
Computational Drug Discovery for CT Inhibition
Computational methods are increasingly being utilized in the search for novel CT inhibitors. Techniques such as molecular docking, virtual screening, and molecular dynamics simulations allow researchers to predict and evaluate the binding interactions between potential drug candidates and this compound proteins in silico. researchgate.netunl.edufrontiersin.org
These computational approaches can screen large libraries of small molecules or natural compounds to identify those with the highest predicted affinity for target sites on CT, such as the active site of CTA1 or the GM1 binding site on CTB. researchgate.netplos.orgresearchgate.netunl.edufrontiersin.org Studies have used molecular docking to explore the binding of polyphenolic compounds to the CTA1 subunit and the CTB pentamer. researchgate.netplos.org Computational studies have identified compounds like α-terpineol with high binding affinities towards the this compound protein. frontiersin.org Virtual screening of compound libraries against the A1-ARF interface has also led to the identification of potential hit compounds. researchgate.net These computational findings can guide subsequent experimental validation.
Interactive Table 2: Examples of Compounds Identified via Computational Approaches
| Compound Name | Target Site(s) on CT | Computational Method(s) Used | Key Finding | Reference |
| α-terpineol | This compound protein | Molecular Docking, MD Simulations | High binding affinity | frontiersin.org |
| Epigallocatechin gallate (EGCG) | CTB (GM1 binding site) | Docking simulations | Predicted to occupy GM1 binding site | plos.org |
| Procyanidin B2 (PB2) | CTB (GM1 binding site), A/B5 interface | Docking simulations | Predicted to occupy GM1 binding site, potential A/B5 interaction | plos.org |
| Limonin | ctxB encoded proteins | Molecular Docking, MD Simulations | High binding affinity, stable interaction | unl.edu |
| Emodin | ctxB encoded proteins | Molecular Docking, MD Simulations | High binding affinity, stable interaction | unl.edu |
| A6225 (7-formyldehydrothalicsimidine) | A1-ARF interface | Virtual Screening, MD Simulations | Formed stable complexes with toxin PPI | researchgate.net |
| A16503 (1,2,7,8-tetrahydroxy dibenz[cd,f]indol-4(5H)-one) | A1-ARF interface | Virtual Screening, MD Simulations | Formed stable complexes with toxin PPI | researchgate.net |
Q & A
Q. What are the key structural features of cholera toxin (CT) that inform its mechanism of action?
CT is an AB₅ toxin composed of a catalytic A subunit (CTA) and a pentameric B subunit (CTB). The A subunit contains CTA1 (enzymatic domain) and CTA2 (alpha-helical tether), while CTB binds GM1 gangliosides on host cells. X-ray crystallography at 2.5 Å resolution reveals CT’s structural homology with E. coli heat-labile enterotoxin (LT), particularly in the A2 chain’s continuous alpha-helix and the KDEL sequence critical for endoplasmic reticulum retention . Structural comparisons with LT and choleragenoid (isolated CTB) guide vaccine and inhibitor design .
Q. What in vivo models are used to study CT-induced pathophysiology?
Infant rabbits are a classic model: oral administration of CT replicates severe diarrhea, hemoconcentration, and electrolyte imbalance. Methodology includes gastric lavage, toxin dosing (5 mL/100 g body weight), and monitoring biochemical parameters (plasma urea, nonprotein nitrogen) . This model avoids confounding bacterial growth, as stool cultures remain V. cholerae-negative .
Q. How is CTB utilized in cellular trafficking studies?
CTB conjugated to fluorescent tags (e.g., Alexa488-CTxB) is used in fluorescence recovery after photobleaching (FRAP) to study membrane protein dynamics. Retrograde tracing in neurons involves injecting CTB into target regions to label connected nuclei via single-cell RNA sequencing .
Q. What biochemical assays quantify CT’s enzymatic activity?
ADP-ribosylation assays measure CTA1’s ability to transfer ADP-ribose to Gsα proteins. cAMP ELISAs or ion transport assays (e.g., Ussing chambers) quantify downstream activation of adenylate cyclase in intestinal epithelia .
Advanced Research Questions
Q. How can NMR spectroscopy and computational modeling elucidate CT’s interactions with host receptors?
Transferred NOESY (TR-NOE) and saturation transfer difference (STD) NMR resolve bound conformations of ligands like GM1 mimics or blood group antigens. For example, 3,5-substituted phenyl galactosides are designed using crystallographic data and validated via docking (AutoDock) and molecular dynamics . These methods identify hydrophobic interactions (e.g., Ile-58/Lys-34 in CTB) critical for high-affinity binding .
Q. What strategies resolve contradictions in CT’s binding affinity across experimental setups?
Discrepancies in GM1 vs. blood group antigen binding are addressed by controlling variables (pH, ionic strength) and using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for precise affinity measurements. Blood group determinants bind CTB at a site distinct from GM1, with similar Kd values (~1 mM) for classical and El Tor biotypes .
Q. How do structural studies guide the design of CT inhibitors?
X-ray crystallography identifies the GM1-binding pocket and catalytic site (e.g., Val97Lys mutation abolishes enzymatic activity). Structure-based drug design targets CTB with galactose derivatives (e.g., 3,5-substituted phenyl galactosides) or blocks holotoxin assembly using peptides mimicking A2-B5 interfaces .
Q. What methods validate CT’s role in modulating intracellular signaling pathways?
AMPK activation assays in intestinal crypts measure CT-induced chloride secretion via CFTR. Pharmacological inhibitors (e.g., CFTR-Inh-172) and knockout models dissect pathways. Metformin’s AMPK activation counteracts CT-driven fluid loss, validated by electrophysiology and SEM analysis .
Methodological Challenges in Clinical Research
Q. How are biomarkers validated in CT-exposed clinical cohorts?
Mutant CT (e.g., R7K) is used to control for enzymatic activity in ex vivo studies. Biomarkers like cAMP or inflammatory cytokines are quantified via ELISA/Luminex, with normalization to stool weight/volume .
Q. What statistical frameworks improve cholera case confirmation in field studies?
Bayesian latent class models analyze overlapping PCR, culture, and rapid test data from 131 studies. Sensitivity/specificity adjustments account for regional variability in V. cholerae prevalence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
